molecular formula C9H9N3 B074319 3-Phenyl-1H-pyrazol-5-amine CAS No. 1572-10-7

3-Phenyl-1H-pyrazol-5-amine

Cat. No. B074319
CAS RN: 1572-10-7
M. Wt: 159.19 g/mol
InChI Key: PWSZRRFDVPMZGM-UHFFFAOYSA-N
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Patent
US05602137

Procedure details

4.9 g (30.8 mmol) 3-amino-5-phenylpyrazole, which was prepared from 3-oxo-3-phenylpropionitrile and hydrazine (M. H. Elnagdi, M. R. H. Elmoghayar, G. E. H. Elgemeie, Synthesis 1984, 1), and 4.0 g (30.7 mmol) methyl 3-oxovalerate were heated for 70 min in 10 ml acetic acid. The title compound precipitated in colorless needles from the mixture upon cooling, which were filtered by suction, washed with water, and recrystallized from ethanol, m.p. 316°-318° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][C:4]#[N:5].[NH2:12][NH2:13].O=C(CC)CC(OC)=O>C(O)(=O)C>[NH2:5][C:4]1[CH:3]=[C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC#N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
4 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound precipitated in colorless needles from the mixture
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
which were filtered by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol, m.p. 316°-318° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.8 mmol
AMOUNT: MASS 4.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05602137

Procedure details

4.9 g (30.8 mmol) 3-amino-5-phenylpyrazole, which was prepared from 3-oxo-3-phenylpropionitrile and hydrazine (M. H. Elnagdi, M. R. H. Elmoghayar, G. E. H. Elgemeie, Synthesis 1984, 1), and 4.0 g (30.7 mmol) methyl 3-oxovalerate were heated for 70 min in 10 ml acetic acid. The title compound precipitated in colorless needles from the mixture upon cooling, which were filtered by suction, washed with water, and recrystallized from ethanol, m.p. 316°-318° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][C:4]#[N:5].[NH2:12][NH2:13].O=C(CC)CC(OC)=O>C(O)(=O)C>[NH2:5][C:4]1[CH:3]=[C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC#N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
4 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound precipitated in colorless needles from the mixture
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
which were filtered by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol, m.p. 316°-318° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.8 mmol
AMOUNT: MASS 4.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.